molecular formula C7H14Cl2N4 B2879639 3-(2H-Triazol-4-yl)piperidine;dihydrochloride CAS No. 2138337-25-2

3-(2H-Triazol-4-yl)piperidine;dihydrochloride

Cat. No. B2879639
CAS RN: 2138337-25-2
M. Wt: 225.12
InChI Key: PKCQTJRVIVYQEX-UHFFFAOYSA-N
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Description

“3-(2H-Triazol-4-yl)piperidine;dihydrochloride” is a chemical compound with the CAS Number: 1609409-13-3 . It has a molecular weight of 225.12 and its IUPAC name is 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride .


Molecular Structure Analysis

The InChI code for “3-(2H-Triazol-4-yl)piperidine;dihydrochloride” is 1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H . This indicates that the compound contains a piperidine ring attached to a triazole ring, and it is a dihydrochloride salt .


Physical And Chemical Properties Analysis

“3-(2H-Triazol-4-yl)piperidine;dihydrochloride” is a solid at room temperature . More specific physical and chemical properties would be best obtained from a Material Safety Data Sheet (MSDS) or similar documentation .

Scientific Research Applications

Medicinal Chemistry: Sirtuin Inhibition

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: has been identified as a selective SIRT3 inhibitor . Sirtuins are a family of proteins that play a crucial role in cellular regulation and are implicated in aging, stress resistance, and metabolism. The compound’s ability to selectively inhibit SIRT3 over SIRT1 and SIRT2 makes it a valuable tool for studying the biological functions of these enzymes and potentially developing new therapeutic agents targeting age-related diseases.

Cancer Research: Antiproliferative Effects

Triazole derivatives, including the subject compound, have shown effective cytotoxic activity against various cancer cell lines . This property is particularly useful in the development of new anticancer drugs, where the compound’s ability to induce apoptosis in cancer cells can be harnessed.

Chemical Synthesis: Click Chemistry

The triazole ring present in the compound is a product of click chemistry , a class of biocompatible chemical reactions that are rapid, reliable, and specific . This makes the compound an important intermediate in the synthesis of more complex molecules for various chemical applications.

Material Science: Stability and Reactivity

In materials science, the stability and reactivity of triazole compounds make them suitable for creating new materials with specific properties. The compound’s robustness under various conditions can be leveraged in designing materials that require long-term stability .

Pharmacology: Drug Discovery

The compound’s interaction with sirtuins suggests its potential in drug discovery, particularly in identifying new molecules that can modulate enzyme activity for therapeutic benefits .

Biology: Enzyme Activity Modulation

In biological research, the compound’s inhibitory effects on sirtuins can be used to study the regulation of enzyme activity and its implications in cellular processes .

Environmental Science: Hazard Assessment

While not directly an application, understanding the compound’s safety profile, including its hazard statements and precautionary measures, is crucial in assessing its environmental impact and handling in research settings .

Safety And Hazards

The compound has been classified as causing eye irritation and skin irritation . Precautionary measures include avoiding contact with eyes and skin, and if contact occurs, rinsing thoroughly with water . For more detailed safety information, it would be best to refer to the MSDS .

Future Directions

While specific future directions for “3-(2H-Triazol-4-yl)piperidine;dihydrochloride” were not found in the search results, triazole compounds in general have shown promise in a variety of therapeutic areas . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . This suggests potential future research directions in these areas for “3-(2H-Triazol-4-yl)piperidine;dihydrochloride”.

properties

IUPAC Name

3-(2H-triazol-4-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCQTJRVIVYQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

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